Ortho vs. Para Substitution: Synthetic and Structural Differentiation
The target compound bears the hydroxymethyl group at the ortho position of the phenyl ring (substitution at position 2), in contrast to the commercially available para-substituted isomer 1-(4-hydroxymethylphenyl)piperidin-4-ol (CAS 914349-20-5) . Ortho substitution introduces steric hindrance and enables potential intramolecular hydrogen bonding or metal chelation between the benzylic alcohol and the piperidine nitrogen, geometric features that are sterically impossible in the para isomer . This positional isomerism produces two distinct chemical entities with differing reactivity profiles and potential biological target engagement geometries. For researchers requiring an ortho-substituted phenylpiperidine scaffold for structure-activity relationship (SAR) studies or as a synthetic intermediate, the para analog constitutes a non-substitutable compound [1].
| Evidence Dimension | Substitution pattern of hydroxymethyl group on phenyl ring |
|---|---|
| Target Compound Data | Ortho (position 2) substitution |
| Comparator Or Baseline | Para (position 4) substitution (CAS 914349-20-5) |
| Quantified Difference | Qualitative structural difference; no direct comparative assay data available |
| Conditions | Structural analysis via SMILES and InChI comparison |
Why This Matters
The ortho substitution pattern creates distinct chelation geometry and steric environment, making the compound non-interchangeable with its para isomer in synthetic routes requiring ortho-specific reactivity or in SAR studies exploring positional effects.
- [1] PubChem. (2025). Compound Summary for CID 45036894. National Center for Biotechnology Information. View Source
